Arotinolol
Overview
Description
Arotinolol is a pharmaceutical compound developed in Japan, primarily used as an antihypertensive agent. It is a mixed alpha and beta-receptor blocker, which means it can inhibit both alpha and beta-adrenergic receptors. This compound has been studied for its potential to treat high blood pressure and essential tremor .
Mechanism of Action
Mode of Action
Arotinolol interacts with its targets by binding to the β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .
Biochemical Pathways
This compound’s action on adrenergic receptors affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .
Pharmacokinetics
The stereospecificity of this compound is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that this compound is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart . After intragastric administration, the Cmax and AUC0-∞ of d-arotinolol were 0.225 μg·mL-1 and 1.82 μg·h·mL-1, respectively .
Result of Action
This compound has been confirmed to present vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .
Biochemical Analysis
Biochemical Properties
Arotinolol interacts with β1-, β2- and α1- adrenergic receptor sites with a very high affinity . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . It is confirmed that this compound presents vasorelaxant activity, which is mainly mediated by its α1-blocking property .
Cellular Effects
This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the β1-, β2- and α1- adrenergic receptor sites . This binding interaction leads to a decrease in cardiac contractility and coronary blood flow, and an increase in total peripheral resistance .
Dosage Effects in Animal Models
In spontaneously hypertensive rats, this compound significantly improved the treatment efficiency of patients with heart failure . It also improved left ventricular ejection fraction (LVEF), cardiac index, stroke volume (SV), and lowered brain natriuretic peptide (BNP), and left ventricular end diastolic volume (LVEDV) .
Metabolic Pathways
It is known that this compound binds to the β1-, β2- and α1- adrenergic receptor sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of arotinolol hydrochloride involves several steps. One method includes combining two steps of reactions: ammonolysis and salification, followed by direct formation of hydrochloride. The process involves stirring and washing with absolute ethyl alcohol twice to achieve high purity .
Another method involves the preparation of this compound hydrochloride by adding the compound of the structural formula VI, N-bromosuccinimide, and p-toluenesulfonic acid monohydrate into acetonitrile. The mixture is heated to reflux, and the reaction process is monitored by thin-layer chromatography. After the reaction is complete, the solution is cooled, and the pH is adjusted to 7-8 using potassium carbonate. The compound is then crystallized, filtered, and washed with water and anhydrous methanol .
Industrial Production Methods
Industrial production methods for this compound hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Arotinolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Arotinolol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mixed alpha and beta-receptor blockers.
Biology: this compound is used in research to understand its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Clinically, this compound is used to treat high blood pressure and essential tremor.
Comparison with Similar Compounds
Arotinolol is similar to other beta-blockers like propranolol and carvedilol. it is unique in its ability to block both alpha and beta receptors, providing a more comprehensive inhibition of adrenergic activity. This dual action makes this compound particularly effective in treating conditions like high blood pressure and essential tremor .
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat high blood pressure, angina, and other conditions.
Carvedilol: A beta-blocker with alpha-blocking activity, used to treat high blood pressure and heart failure.
Atenolol: A selective beta1-blocker used to treat high blood pressure and angina.
This compound’s unique combination of alpha and beta-blocking properties sets it apart from these similar compounds, offering a broader range of therapeutic effects.
Properties
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIAIPWSVYSKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022619 | |
Record name | Arotinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
599ºC at 760 mmHg | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Slightly soluble | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade. | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68377-92-4 | |
Record name | Arotinolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arotinolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 68377-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arotinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AROTINOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153ºC | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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